molecular formula C13H11NO2S B1268237 1-(Benzylsulfanyl)-2-nitrobenzene CAS No. 22057-44-9

1-(Benzylsulfanyl)-2-nitrobenzene

Cat. No. B1268237
CAS RN: 22057-44-9
M. Wt: 245.3 g/mol
InChI Key: BNRRWFHXFMJHDW-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-2-nitrobenzene (also known as 1-benzyl-2-nitrobenzene, 1-benzyl-2-nitrobenzol, or 1-benzyl-2-nitrobenzenesulfonyl) is a compound belonging to the class of organic compounds known as nitrobenzenes. It is composed of a benzene ring with a nitro group and a benzylsulfanyl group attached to it. This compound is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a substrate in biochemical assays. Additionally, it has been studied for its potential physiological and biochemical effects.

Scientific Research Applications

Synthesis of Schiff Bases

1-(Benzylsulfanyl)-2-nitrobenzene: is utilized in the synthesis of Schiff bases, which are compounds with a (>C=N-) functional group. These bases are integral to organic chemistry and serve as key intermediates in various processes, including catalysis and asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, 1-(Benzylsulfanyl)-2-nitrobenzene derivatives are explored for their potential therapeutic properties. The compound’s ability to bind to various biological targets makes it a valuable scaffold for drug design, particularly in the development of anticancer and antifungal agents .

Materials Science

This compound plays a role in materials science, where its derivatives are used to modify the surface properties of materials. This can enhance the material’s stability, conductivity, and suitability for applications like sensors and coatings .

Environmental Applications

The environmental applications of 1-(Benzylsulfanyl)-2-nitrobenzene include its use as a precursor for compounds that can absorb harmful pollutants. Its derivatives may also serve as catalysts in the breakdown of environmental contaminants .

Coordination Chemistry

In coordination chemistry, 1-(Benzylsulfanyl)-2-nitrobenzene is used to synthesize ligands that can chelate metal ions. This is crucial for creating metal complexes that are used in catalysis and as materials with unique magnetic and electronic properties .

Analytical Chemistry

The compound’s derivatives are employed in analytical chemistry as reagents for detecting metal ions and other analytes. Their selective binding properties make them useful in various detection and quantification techniques .

properties

IUPAC Name

1-benzylsulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRWFHXFMJHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327290
Record name 1-(Benzylsulfanyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfanyl)-2-nitrobenzene

CAS RN

22057-44-9
Record name 1-(Benzylsulfanyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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